molecular formula C20H24N4 B2789585 N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 896851-82-4

N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No.: B2789585
CAS No.: 896851-82-4
M. Wt: 320.44
InChI Key: YWFFERYXOWUFSK-UHFFFAOYSA-N
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Description

N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a useful research compound. Its molecular formula is C20H24N4 and its molecular weight is 320.44. The purity is usually 95%.
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Biological Activity

N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine (CAS Number: 896851-82-4) is a heterocyclic compound with potential therapeutic applications. This article explores its biological activities, synthesizing methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure that contributes to its biological activity. The molecular formula is C16H21N5C_{16}H_{21}N_5, indicating the presence of nitrogen heterocycles which are often associated with diverse pharmacological effects.

1. Anti-inflammatory Activity

Research indicates that compounds related to the pyrazolo[1,5-a]pyrimidine class exhibit significant anti-inflammatory properties. For instance, derivatives have shown effective inhibition of COX-2 activity, a key enzyme in the inflammatory process. In vitro studies have reported IC50 values around 0.04μmol0.04\,\mu mol, comparable to standard anti-inflammatory drugs like celecoxib .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies have shown moderate activity against various bacterial strains, with minimal inhibitory concentrations (MIC) reported as low as 0.21μM0.21\,\mu M against pathogens such as Pseudomonas aeruginosa and Escherichia coli . This suggests potential applications in treating bacterial infections.

3. Antitumor Activity

The compound's structural features may also confer antitumor properties. Preliminary investigations into similar pyrazolo derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a potential pathway for cancer therapy . Further studies are needed to elucidate the specific mechanisms involved.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclocondensation techniques. Recent advancements in synthetic methodologies have improved yields and purity through innovative approaches such as using sodium alkoxide solutions for cyclocondensation reactions .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its analogs:

StudyBiological ActivityKey Findings
Anti-inflammatoryIC50 = 0.04 μmol for COX-2 inhibition
AntimicrobialMIC = 0.21 μM against E. coli
AntitumorCytotoxicity observed on cancer cell lines

Properties

IUPAC Name

11-methyl-N-(2-methylpropyl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-13(2)12-21-19-16-10-7-11-17(16)22-20-18(14(3)23-24(19)20)15-8-5-4-6-9-15/h4-6,8-9,13,21H,7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFFERYXOWUFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.